2-Bromo-5,6-dimethoxy-3-methylpyridine
Description
Properties
IUPAC Name |
2-bromo-5,6-dimethoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(11-2)8(12-3)10-7(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHPLQOOHHDFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 Bromo 5,6 Dimethoxy 3 Methylpyridine
Precursor Identification and Rational Design for Pyridine (B92270) Ring Functionalization
The successful synthesis of complex pyridine derivatives hinges on the logical selection of starting materials and a well-designed reaction sequence. The inherent electron-deficient nature of the pyridine ring presents challenges for direct functionalization, often requiring harsh reaction conditions. acs.orgrsc.org Therefore, the construction of functionalized pyridine rings often begins with appropriately substituted acyclic precursors or through the modification of a pre-existing pyridine core. rsc.orgbohrium.com
Strategic Selection of Starting Materials for Bromination and Alkoxylation
The choice of starting material is critical for achieving the desired substitution pattern on the pyridine ring. For the synthesis of 2-Bromo-5,6-dimethoxy-3-methylpyridine, a precursor that already contains some of the required substituents or functional groups that can be readily converted is highly advantageous.
One common strategy involves starting with a pyridine derivative that facilitates electrophilic substitution. For instance, the presence of an activating group, such as a hydroxyl or amino group, can direct incoming electrophiles to specific positions. A plausible precursor for the target molecule is a substituted hydroxypyridine, such as 3-hydroxy-6-methylpyridine. The hydroxyl group can later be converted to a methoxy (B1213986) group. chemicalbook.comnih.gov
Another approach is to utilize a pre-brominated pyridine and subsequently introduce the other substituents. However, direct bromination of pyridine itself typically yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine, and only under harsh conditions. chempanda.com Therefore, starting with a pyridine derivative that is already substituted to direct bromination to the desired position is a more controlled strategy.
The following table outlines potential starting materials and the rationale for their selection:
| Starting Material | Rationale |
| 2-Amino-3-methylpyridine | The amino group can be used to direct bromination and can later be removed or converted to a bromo substituent via a Sandmeyer-type reaction. google.com |
| 3-Hydroxy-6-methylpyridine | The hydroxyl group activates the ring towards electrophilic substitution and can be methylated to form a methoxy group. chemicalbook.com |
| Substituted acyclic precursors | Building the pyridine ring from acyclic precursors allows for the incorporation of the desired substituents from the outset. |
Bromination Strategies for Regioselective Installation at the Pyridine Core
Achieving regioselective bromination of the pyridine ring is a key step in the synthesis of this compound. The electron-deficient nature of pyridine makes it less reactive towards electrophilic aromatic substitution compared to benzene. acs.org
Direct Halogenation Protocols
Direct bromination of unsubstituted pyridine requires high temperatures (around 300°C) and often results in substitution at the 3-position. acs.orgresearchgate.net To achieve bromination at the 2-position, the reactivity of the pyridine ring must be modified.
One method to facilitate bromination at the 2- or 4-position is through the formation of the pyridine N-oxide. The N-oxide is more susceptible to electrophilic attack, and subsequent treatment with a brominating agent like phosphorus oxybromide can yield a mixture of 2-bromo- and 4-bromopyridines. researchgate.net The use of directing groups can also control the regioselectivity of bromination. acs.org
Common brominating agents used in direct halogenation protocols include:
Bromine in oleum (B3057394) or acetic acid chempanda.comresearchgate.net
N-Bromosuccinimide (NBS) nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) google.com
| Brominating Agent | Conditions | Outcome |
| Bromine/Oleum | High temperature | Primarily 3-bromination researchgate.net |
| Pyridine N-oxide + POBr₃ | Varies | Mixture of 2- and 4-bromopyridines researchgate.net |
| DBDMH | Inert solvent | Can provide high yields of brominated pyridines google.com |
Indirect Bromine Introduction via Precursor Modification
Indirect methods for introducing a bromine atom often provide better regiochemical control. One such strategy involves the use of a directing group, such as an amino group, which can be later replaced by a bromine atom.
A common sequence involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a bromide salt. For example, 2-amino-3-methyl-5-bromopyridine can be converted to 2,5-dibromo-3-methylpyridine. google.com This approach allows for the precise placement of the bromine atom.
Another indirect method is the conversion of a hydroxypyridine to a bromopyridine. This can be achieved by treating the hydroxypyridine with reagents like phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅). researchgate.net
Introduction of Methoxy and Methyl Substituents
Methodologies for Dimethoxylation of Pyridine Ring Systems
The introduction of methoxy groups onto a pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, or by the O-methylation of a hydroxypyridine.
The methylation of a hydroxypyridine is a common and effective method. For instance, 2-bromo-3-hydroxy-6-methylpyridine can be treated with a methylating agent like iodomethane (B122720) in the presence of a base such as potassium carbonate to yield 2-bromo-3-methoxy-6-methylpyridine. chemicalbook.com The presence of a methoxy group can influence the basicity of the pyridine nitrogen, which can be a strategic advantage in subsequent reaction steps. nih.gov
In cases where a halopyridine is the precursor, methoxylation can be achieved by reacting it with a methoxide (B1231860) source, such as sodium methoxide. The success of this SNAr reaction is often dependent on the position of the halogen and the presence of other electron-withdrawing groups on the ring. ntu.edu.sg
The following table summarizes common methods for introducing methoxy groups:
| Method | Reagents | Precursor |
| O-Methylation | Iodomethane, Potassium Carbonate | Hydroxypyridine chemicalbook.com |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | Halopyridine ntu.edu.sg |
Methyl Group Incorporation and Selective Functionalization
The introduction of a methyl group onto the pyridine core can be achieved at various stages of the synthetic sequence, either by starting with a pre-methylated precursor or by introducing it onto a functionalized pyridine ring. A common strategy involves starting with an aminopicoline, such as 2-amino-3-methylpyridine, which can then undergo further functionalization. For instance, a synthetic route to a related compound, 2,5-dibromo-3-methylpyridine, begins with 2-amino-3-methylpyridine, which is first protected and then brominated. google.com The amino group can later be converted to a bromo substituent via a Sandmeyer-type reaction, demonstrating a method for selective functionalization where the starting material already contains the required methyl group. google.com
Alternatively, direct methylation can be performed on a pre-functionalized pyridine ring. For example, a Br/Li exchange reaction on a dibromopyridine, such as 2,3-dibromopyridine, can generate a lithiated intermediate that subsequently reacts with an electrophile like iodomethane to introduce a methyl group at a specific position. rsc.org This approach allows for late-stage incorporation of the methyl group.
Selective functionalization is critical when dealing with multiple reactive sites on the pyridine ring. In the synthesis of precursors to substituted pyridines, the differential reactivity of halo-substituents is often exploited. For example, in 2,6-dichloropyridine-3-carboxylate, nucleophilic aromatic substitution can be directed preferentially to the 6-position over the 2-position by careful selection of the nucleophile and solvent. researchgate.net This regioselectivity is crucial for building the desired substitution pattern step-by-step. Metal-free, microwave-assisted approaches have also been shown to provide high selectivity in the mono-substitution of dihalopyridines, offering an efficient alternative to traditional cross-coupling reactions. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is essential for maximizing the yield and purity of the target compound, this compound. This involves a systematic evaluation of catalysts, solvents, bases, and temperature, as well as exploring advanced energy sources like microwave irradiation.
Catalytic systems, particularly those based on palladium, are instrumental in the functionalization of bromopyridines via cross-coupling reactions like the Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base can significantly influence reaction efficiency. For instance, in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids, tetrakis(triphenylphosphine)palladium(0) is an effective catalyst, used in conjunction with a base like potassium phosphate. mdpi.com The study showed that both electron-donating and electron-withdrawing groups on the arylboronic acid had minimal effect on reaction rates or yields under these optimized conditions. mdpi.com
In another study focused on optimizing the Suzuki reaction for 4-bromo-2-methylpyridine (B16423) derivatives, a combination of Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a water/1,4-dioxane (B91453) solvent system was found to be optimal, increasing the reaction yield by 30%. researchgate.net The solvent plays a critical role, not only in solubilizing reagents but also in influencing catalyst activity and reaction pathways. A mixture of 1,4-dioxane and water is frequently employed for Suzuki reactions involving bromopyridines. mdpi.com
The following table summarizes findings from studies on catalytic systems for Suzuki cross-coupling reactions of bromopyridine derivatives, which are analogous to the functionalization of this compound.
| Bromopyridine Substrate | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-2-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-dioxane (5:1) | 81% | researchgate.net |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/Water | Moderate to Good | mdpi.com |
| 2,6-Dibromopyridine (B144722) | (Not specified - Copper-catalyzed C-N coupling) | (Not specified) | (Not specified) | High Selectivity | researchgate.net |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions, improving yields, and promoting greener chemical processes. nih.gov This technique is particularly effective for the synthesis of heterocyclic compounds, including pyridine derivatives. mdpi.combeilstein-journals.org The primary advantages of microwave irradiation are the significant reduction in reaction times—often from many hours under conventional heating to mere minutes—and frequently, an increase in product yields. nih.govresearchgate.net
For example, the synthesis of 2-methyl-6-aryl-3-acetylpyridines was achieved in 5-7 minutes under microwave irradiation, compared to 5-6 hours with conventional heating. researchgate.net Similarly, a metal-free, microwave-assisted approach for the functionalization of 2,6-dibromopyridine delivered high-purity products in 5-15 minutes. researchgate.net This rapid and efficient heating can minimize the formation of side products. beilstein-journals.org The application of microwave energy has proven beneficial in a variety of reaction types, including multicomponent reactions, cyclocondensations, and palladium-catalyzed couplings. mdpi.comnih.gov
The table below compares reaction conditions and outcomes for a representative synthesis of pyridine derivatives using conventional heating versus microwave irradiation.
| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Synthesis of 2-methyl-6-aryl-3-acetylpyridines | 5-6 hours | 5-7 minutes | researchgate.net |
| Synthesis of Pyridopyrimidines (Multicomponent) | 20 hours (38% yield) | 8 minutes (68-82% yield) | beilstein-journals.orgnih.gov |
| Functionalization of 2,6-Dihalopyridine | Long reaction times | 5-15 minutes (High purity) | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5,6 Dimethoxy 3 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Comprehensive experimental data is required for a thorough NMR characterization of 2-Bromo-5,6-dimethoxy-3-methylpyridine. This would typically involve the acquisition and analysis of one-dimensional and two-dimensional NMR spectra.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
Specific ¹H and ¹³C NMR spectra for this compound, which would provide precise chemical shifts (δ) and coupling constants (J), are not available in published literature. Such data is fundamental for assigning the specific resonances to each hydrogen and carbon atom in the molecule, providing insights into the electronic environment and connectivity of the atoms within the pyridine (B92270) ring and its substituents.
Quantitative Nuclear Magnetic Resonance (qNMR) for Reaction Monitoring and Purity Assessment
There is no specific information available regarding the application of quantitative NMR (qNMR) techniques for the analysis of this compound. qNMR is a powerful method for determining the concentration and purity of a compound without the need for a compound-specific reference standard, but its application to this particular molecule has not been documented in accessible resources.
Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, HETCOR)
While 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for the unambiguous structural confirmation of this compound, no studies detailing the application of these methods to this compound have been found. These advanced experiments would allow for the definitive assignment of proton and carbon signals and establish through-bond correlations, confirming the substitution pattern on the pyridine core.
Vibrational Spectroscopy (IR and Raman) Investigations
A complete vibrational analysis of this compound would require experimental IR and Raman spectra, which are currently unavailable.
Interpretation of Characteristic Vibrational Modes and Functional Group Signatures
Without experimental spectra, a detailed interpretation of the characteristic vibrational modes and functional group signatures for this compound cannot be performed. This analysis would involve identifying the stretching and bending vibrations associated with the C-Br, C-O, C-N, C-H, and C-C bonds within the molecule, as well as the vibrations of the pyridine ring itself.
Correlating Experimental and Computationally Predicted Vibrational Frequencies
The correlation of experimentally observed vibrational frequencies with those predicted by computational methods (such as Density Functional Theory, DFT) is a standard practice for accurate spectral assignment. However, in the absence of both experimental data and computational studies for this compound, this comparative analysis is not possible.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the compound This compound (CAS No. 64837-91-8) pertaining to X-ray crystallography, Hirshfeld surface analysis, and UV-Vis spectroscopy is not publicly available.
The detailed structural and electronic analysis as requested in the outline requires dedicated experimental studies, including single-crystal X-ray diffraction and electronic absorption spectroscopy. Without access to published crystallographic information files (.cif) or spectroscopic data, a scientifically accurate and verifiable article on the following topics cannot be generated:
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing:Information on absorption maxima (λmax) and molar absorptivity is needed to discuss the electronic transitions within the molecule.
While research exists for structurally related bromo-methyl-pyridine or dimethoxy-phenyl derivatives, this information cannot be extrapolated to accurately describe the unique solid-state structure and electronic properties of this compound. Generating such specific data would constitute fabrication.
Therefore, the requested article cannot be completed at this time due to the absence of the necessary primary research data in the public domain.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 5,6 Dimethoxy 3 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the energy of the LUMO and facilitates attack by nucleophiles. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The presence of a good leaving group, such as bromine, at one of these activated positions makes the compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.
The bromine atom at the C2 position of 2-Bromo-5,6-dimethoxy-3-methylpyridine is highly susceptible to displacement by a wide range of nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The attack of the nucleophile on the carbon bearing the bromine is generally the rate-determining step. masterorganicchemistry.com
While the C-Br bond is weaker than C-F or C-Cl, the reactivity order in SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.comchemrxiv.org This is because the rate-determining step is the initial nucleophilic attack, which is favored by the strong electron-withdrawing inductive effect of the more electronegative halogens that polarize the carbon-halogen bond, making the carbon atom more electrophilic. masterorganicchemistry.com Nevertheless, 2-bromopyridines are exceptionally useful and common substrates for SNAr reactions due to their optimal balance of reactivity and stability, readily reacting with nucleophiles such as alkoxides, thiolates, and amines. Direct substitution on an unsubstituted pyridine ring is difficult, but the presence of a halogen leaving group makes these transformations facile. wikipedia.org
The substituents on the pyridine ring play a crucial role in modulating the reactivity and regioselectivity of SNAr reactions. The electronic and steric effects of the methoxy (B1213986) and methyl groups in this compound are complex.
Steric Effects : The methyl group at the C3 position, adjacent to the reaction center, introduces significant steric hindrance. This bulkiness can impede the approach of a nucleophile to the C2 carbon, potentially slowing the reaction rate compared to an unhindered substrate. This steric effect can be more pronounced with larger, bulkier nucleophiles.
| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on SNAr Rate |
|---|---|---|---|---|
| -CH₃ | C3 (ortho) | Weakly electron-donating (+I) | Hindering | Decreases rate |
| -OCH₃ | C5 (meta) | Electron-donating (+M), Weakly electron-withdrawing (-I) | Minimal | Slightly decreases rate |
| -OCH₃ | C6 (ortho to N) | Electron-donating (+M), Weakly electron-withdrawing (-I) | Minimal | Slightly decreases rate |
Transformations of the Alkyl and Alkoxy Moieties
Beyond the reactivity at the C-Br bond, the methyl and dimethoxy groups can undergo specific chemical transformations, although they often require targeted and more forcing conditions.
The methyl group at the C3 position can be selectively oxidized to afford higher oxidation state functional groups, such as aldehydes, carboxylic acids, or nitriles. The oxidation of methylpyridines to their corresponding pyridine carboxylic acids is a particularly valuable transformation. For instance, the oxidation of 3-methylpyridine (B133936) (β-picoline) is an industrial route to nicotinic acid (Vitamin B3). rsc.orggoogle.com Various methods have been developed for this type of transformation on related pyridine substrates, including catalytic oxidation with air, permanganate (B83412) oxidation, or photoelectrocatalytic methods. rsc.orgacs.org Ammoxidation, the reaction with ammonia (B1221849) and oxygen over a solid catalyst, can convert the methyl group into a nitrile. researchgate.net These reactions typically leave the electron-rich methoxy groups and the C-Br bond intact under carefully controlled conditions.
| Reactant | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|
| 3-Methylpyridine | WO₃/TiO₂, UVA light, applied potential | 3-Pyridinecarboxylic acid (Nicotinic acid) | Photoelectrocatalytic Oxidation rsc.org |
| Methyl-pyridine | Aqueous HCl, Cl₂, actinic radiation, 120 °C | Pyridine carboxylic acid | Halogen-mediated Oxidation google.com |
| Methyl aromatics | Vanadium-containing catalysts, O₂, NH₃ | Aromatic nitrile | Ammoxidation researchgate.net |
The two methoxy groups are generally stable and function as spectator groups under a wide array of reaction conditions. As aryl ethers, they are robust and resistant to many oxidizing and reducing agents, as well as nucleophilic attack under standard SNAr or cross-coupling conditions. researchgate.net
However, the ether linkages are not completely inert. Cleavage of aryl methoxy groups to the corresponding phenols can be achieved under harsh conditions, most commonly by treatment with strong Brønsted acids like HBr or HI, or potent Lewis acids such as boron tribromide (BBr₃). An unconventional intramolecular nucleophilic amination involving the displacement of a methoxy group has been reported using a sodium hydride-lithium iodide composite at high temperatures, highlighting that under specific forcing conditions, these groups can participate in reactions. ntu.edu.sg For the majority of synthetic applications involving this compound, the dimethoxy functionalities remain intact and serve primarily to modulate the electronic properties of the pyridine ring.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an ideal handle for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are highly effective with bromopyridine substrates. mdpi.com These reactions offer a powerful and modular approach to elaborate the core structure.
The Suzuki-Miyaura cross-coupling, which pairs the bromopyridine with an organoboron reagent, is a premier method for creating biaryl structures. mdpi.comresearchgate.net Other important transformations include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines). The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The electronic properties conferred by the methoxy and methyl groups can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For example, the Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields using a Pd(PPh₃)₄ catalyst. mdpi.comresearchgate.net
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Reference Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C (sp²-sp²) | mdpi.comresearchgate.net |
| Heck | Alkene | Pd(OAc)₂, PPh₃ | C-C (sp²-sp²) | General methodology |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) | General methodology |
| Buchwald-Hartwig | Amine (1° or 2°) | Pd₂(dba)₃, Xantphos | C-N | General methodology |
| Goldberg | Amide | CuI, 1,10-phenanthroline | C-N | nih.gov |
Investigation of Palladium-Catalyzed Processes (e.g., Oxidative Addition, Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst. libretexts.orgwikipedia.org This process is highly relevant for functionalizing compounds like this compound. The reaction couples an organohalide with an organoboron species, typically in the presence of a base and a Pd(0) catalyst. wikipedia.org
The generally accepted mechanism involves three key elementary steps:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-Br bond of this compound) to a low-valent palladium(0) complex. This step breaks the carbon-bromine bond and forms a new organopalladium(II) intermediate, increasing the oxidation state of the metal from 0 to +2. nih.gov For vinyl halides, this step proceeds with retention of stereochemistry. wikipedia.org The strength of the C-X bond influences the ease of oxidative addition. nih.gov Computational studies using Density Functional Theory (DFT) have explored various mechanisms for this step, including concerted, nucleophilic substitution, and radical pathways, with the preferred route depending on factors like the ligands and solvent. rsc.org
Transmetalation : The organopalladium(II) species then undergoes transmetalation. In this step, the organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium center, displacing the halide. nih.gov This forms a diorganopalladium(II) complex. This stage is characteristic of the specific cross-coupling reaction, as each type uses a different nucleophilic reagent. nih.gov
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. libretexts.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Change in Pd Oxidation State | Key Intermediate |
|---|---|---|---|
| Oxidative Addition | The C-Br bond of the bromopyridine adds across the Pd(0) center. | 0 to +2 | Organopalladium(II) halide complex |
| Transmetalation | The organic group from the boronic acid derivative replaces the bromide on the palladium center. | No change (+2) | Diorganopalladium(II) complex |
| Reductive Elimination | The two organic groups are joined, forming the product and regenerating the catalyst. | +2 to 0 | Pd(0) complex |
Ligand Effects and the Role of the Pyridine Nitrogen in Catalytic Cycles
The choice of ligands coordinated to the palladium center is critical for a successful cross-coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play several roles: they stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate the metal's electronic and steric properties to influence reactivity and selectivity. acs.orgnih.gov Large, bulky, and electron-rich phosphine (B1218219) ligands have proven effective for coupling a wide variety of substrates. nih.gov
In reactions involving pyridine-containing substrates like this compound, the pyridine nitrogen atom can itself act as a ligand. The lone pair of electrons on the nitrogen can coordinate with the palladium center. nih.govmdpi.com This interaction can have significant consequences for the catalytic cycle:
Catalyst Activation/Deactivation : Coordination of the pyridine nitrogen to the palladium can influence the electron density at the metal center, which affects the rates of oxidative addition and reductive elimination. In some cases, strong coordination can lead to the formation of inactive or over-coordinated palladium species, thereby inhibiting the reaction. researchgate.net
Regioselectivity : In poly-halogenated pyridines, coordination of the pyridine nitrogen can direct the oxidative addition to a specific C-X bond, leading to high regioselectivity. researchgate.net
Substrate Reactivity : The basicity of the pyridine ligand can correlate with catalytic efficiency. Studies on various substituted pyridine ligands have shown that increased basicity can lead to higher reaction yields, although steric effects from substituents near the nitrogen can counteract this trend. acs.org
DFT calculations on other brominated pyridine derivatives have shown that the coordination of the pyridine nitrogen to the palladium center is a key feature of intermediate complexes within the catalytic cycle. mdpi.com
Detailed Mechanistic Studies of Chemical Transformations
Elucidation of Reaction Pathways, Intermediates, and Transition States
Detailed mechanistic studies, often combining experimental work with computational chemistry (like DFT), are essential for understanding reaction pathways. For the Suzuki-Miyaura coupling of a substituted bromopyridine, the reaction pathway would proceed through the key intermediates described in section 4.3.1.
Reaction Pathway : The primary pathway follows the sequence of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Intermediates : The key intermediates that have been characterized or proposed in related systems are the initial Pd(0)L₂ species, the square-planar Pd(II) complex formed after oxidative addition (e.g., trans-[Pd(L)₂(Aryl-Pyridine)(Br)]), and the subsequent diorganopalladium(II) intermediate prior to reductive elimination. libretexts.org
Transition States : The transition state geometries and their associated energy barriers determine the kinetics of each step. For related ortho-substituted aryl systems, it has been proposed that nearby functional groups, such as the methoxy groups in this compound, could potentially coordinate to the palladium center in the transition state. nih.gov This chelation effect can stabilize the transition state, altering the reaction rate and selectivity. nih.gov DFT studies on other substituted pyridines have been used to calculate the energies of intermediates and transition states to map out the potential energy surface of the reaction. mdpi.comresearchgate.net
Kinetic Studies and Determination of Rate-Determining Steps
For the Suzuki-Miyaura reaction, oxidative addition is often the rate-determining step. libretexts.org However, under certain conditions, particularly with challenging substrates or specific ligand systems, transmetalation or reductive elimination can become rate-limiting.
While no specific kinetic studies have been reported for this compound, a general approach to such an investigation would involve:
Monitoring Reaction Progress : Tracking the concentration of reactants and products over time using techniques like GC, HPLC, or NMR spectroscopy.
Determining Reaction Orders : Systematically varying the concentration of the substrate, boronic acid, base, and catalyst to determine the experimental rate law.
Identifying the RDS : Comparing the rates of the individual elementary reactions under similar conditions to identify the slowest step in the catalytic cycle. researchgate.net
Such analyses provide critical insights that can be used to optimize reaction conditions for efficiency and yield. dntb.gov.ua
Computational and Theoretical Chemistry Studies on 2 Bromo 5,6 Dimethoxy 3 Methylpyridine
Density Functional Theory (DFT) Investigations
Based on a comprehensive search of scientific databases, there is no publicly available research that has conducted Density Functional Theory (DFT) investigations specifically on 2-Bromo-5,6-dimethoxy-3-methylpyridine. Consequently, data for the following subsections are not available.
No published data exists for the optimized molecular geometry (bond lengths, bond angles) or the electronic structure of this compound.
There are no available calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their spatial distributions for this specific molecule.
A Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the scientific literature.
No studies have been published detailing the Natural Bond Orbital (NBO) or Mulliken Population Analysis (MPA) for this compound.
There is no available data on the calculated hyperpolarizability and Non-Linear Optical (NLO) properties of this compound.
Quantum Chemical Topology Approaches
A search of the relevant literature yielded no studies applying Quantum Chemical Topology approaches to this compound.
QTAIM (Quantum Theory of Atoms in Molecules) for Bonding Analysis
A QTAIM analysis of this compound would involve the calculation of topological properties of the electron density to characterize the chemical bonds. This would include determining the bond critical points (BCPs) and analyzing the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points to classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals). The analysis would provide quantitative data on the nature of the C-Br, C-N, C-C, C-O, and C-H bonds within the molecule.
ELF (Electron Localization Function) and RDG (Reduced Density Gradient) for Electron Density Distribution
The application of ELF and RDG analyses would offer a detailed visualization and understanding of electron localization and non-covalent interactions. ELF analysis would map the regions of high electron localization, corresponding to covalent bonds and lone pairs, providing a chemical intuition-based picture of the electron distribution. An RDG analysis would identify and characterize weak interactions, such as steric repulsions and van der Waals forces, by plotting the reduced density gradient against the electron density, which is crucial for understanding the molecule's conformational preferences and intermolecular interactions.
Theoretical Prediction of Spectroscopic Properties
Computational Simulation of Vibrational Spectra for Comparative Analysis
Theoretical vibrational spectra (infrared and Raman) of this compound would be simulated using methods like Density Functional Theory (DFT). The calculated frequencies and intensities would be compared with experimental data, if available, to validate the computational model. A detailed assignment of the vibrational modes to specific molecular motions (e.g., stretching, bending, and torsional modes of the pyridine (B92270) ring, methyl, and methoxy (B1213986) groups) would be performed.
Reaction Mechanism Simulations
Computational Elucidation of Reaction Pathways and Energy Barriers
Computational studies could elucidate the mechanisms of reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the pyridine ring. These simulations would map the potential energy surface, locate transition states, and calculate the energy barriers for different reaction pathways, thereby predicting the most favorable reaction routes and providing insights into the molecule's reactivity.
Prediction of Electrophilicity and Nucleophilicity Parameters
A comprehensive search of available scientific literature and chemical databases did not yield specific computational or theoretical studies on the electrophilicity and nucleophilicity parameters of this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to predict these properties for various organic molecules, no published research detailing such an analysis for this particular compound could be located.
Studies on analogous pyridine derivatives often utilize quantum chemical calculations to determine global reactivity descriptors. These typically include:
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
These parameters are generally calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, without specific computational data for this compound, the values for these indices and the associated detailed research findings, including data tables, cannot be provided.
Therefore, this section remains pending the future publication of relevant computational chemistry research on this compound.
Applications in Advanced Organic Synthesis and Molecular Design
Role as a Versatile Synthetic Building Block
As a synthetic building block, 2-Bromo-5,6-dimethoxy-3-methylpyridine offers chemists multiple reactive sites that can be selectively modified. The bromine atom, positioned at the 2-position of the pyridine (B92270) ring, is particularly susceptible to a wide range of cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the precise introduction of diverse functional groups, establishing the compound as a key precursor for a variety of complex molecules.
Precursor for the Synthesis of Novel Polysubstituted Pyridine Derivatives
The pyridine ring is a core structure in many therapeutic agents, agrochemicals, and functional materials. nih.gov The ability to create highly substituted pyridine motifs is therefore of great importance. This compound serves as an excellent starting point for generating such derivatives. The bromine atom can be readily displaced or used in metal-catalyzed cross-coupling reactions to introduce new substituents.
One of the most powerful methods for this purpose is the Suzuki cross-coupling reaction, which involves the reaction of a halo-aromatic compound with an arylboronic acid in the presence of a palladium catalyst. mdpi.com This reaction is known for its high tolerance of various functional groups, making it ideal for use with a multifunctionalized precursor like this compound. mdpi.com By reacting it with different arylboronic acids, a library of novel 2-aryl-5,6-dimethoxy-3-methylpyridine derivatives can be synthesized. mdpi.com These reactions typically provide moderate to good yields and are adaptable to a range of substituents on the arylboronic acid. mdpi.com
Below is a table illustrating potential synthetic transformations using this compound as a precursor.
| Reaction Type | Reagents | Product Type | Potential Application |
| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Aryl-5,6-dimethoxy-3-methylpyridines | Synthesis of biologically active compounds |
| Stille Coupling | Organostannanes (e.g., R-Sn(Bu)₃), Pd catalyst | 2-Alkyl/Aryl-5,6-dimethoxy-3-methylpyridines | Creation of complex molecular scaffolds |
| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | 2-Alkyl/Aryl-5,6-dimethoxy-3-methylpyridines | Formation of carbon-carbon bonds under mild conditions |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 2-Amino-5,6-dimethoxy-3-methylpyridine derivatives | Access to key pharmaceutical intermediates |
Strategy for the Construction of Fused Heterocyclic Systems
Fused heterocyclic systems are compounds where two or more rings share an edge and contain heteroatoms. These structures are prevalent in natural products and pharmaceuticals, often exhibiting enhanced biological activity and unique electronic properties compared to their non-fused counterparts. ias.ac.in The fusion of rings creates a more rigid and planar structure that can interact effectively with biological targets. ias.ac.in
This compound can be strategically employed to construct such fused systems. A common approach involves an intramolecular cyclization reaction. For instance, the methyl group at the 3-position could be functionalized (e.g., halogenated) and then used in a subsequent cyclization reaction with a nucleophile introduced at the 2-position (after displacing the bromine). This would allow for the formation of a new ring fused to the original pyridine core.
Another strategy involves using the existing substituents to direct the formation of a fused ring. For example, palladium-catalyzed annulation reactions can be used to build a furan (B31954) or pyrrole (B145914) ring fused to the pyridine, creating systems like furopyridines or pyrrolopyridines. ias.ac.in These reactions often proceed through a cross-coupling step followed by an electrophilic cyclization, demonstrating a versatile pathway from a single precursor to a complex fused system. ias.ac.inresearchgate.net
Scaffold for Ligand Design in Coordination Chemistry
In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. The properties and reactivity of the resulting complex are heavily influenced by the structure of the ligand. Polydentate ligands, which can form multiple bonds to a single metal ion, are of particular interest. Bipyridine and terpyridine are classic examples of such ligands, widely used in areas ranging from catalysis to materials science. orgsyn.orgresearchgate.net
Utility in the Formation of Bipyridine and Terpyridine Ligands
2-Bromopyridine derivatives are essential precursors for synthesizing bipyridine and terpyridine ligands. researchgate.net this compound can be effectively used in coupling reactions to create highly substituted and electronically-tuned bipyridine frameworks. For example, a Stille or Suzuki cross-coupling reaction between this compound and a 2-stannylpyridine or 2-pyridylboronic acid, respectively, would yield a 5,6-dimethoxy-3-methyl-2,2'-bipyridine derivative. researchgate.netarkat-usa.org
The synthesis of these ligands often employs palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), to facilitate the coupling. arkat-usa.org The presence of the methoxy (B1213986) and methyl groups on the resulting bipyridine ligand can significantly alter its electronic properties and steric profile. These modifications can be used to fine-tune the properties of the metal complexes they form, influencing factors like redox potentials, photophysical behavior, and catalytic activity. arkat-usa.org This makes this compound a valuable building block for creating custom-designed ligands for specific applications in materials science and catalysis. mdpi.com
Intermediate in the Synthesis of Complex Molecular Architectures
In the pharmaceutical industry, the development of efficient synthetic routes to complex molecules is a primary goal. Chemical intermediates are the compounds that form the stepping stones in a multi-step synthesis. arborpharmchem.com A good intermediate is a molecule that is readily prepared and contains the necessary functional groups for subsequent transformations into the final target molecule, often an active pharmaceutical ingredient (API). arborpharmchem.commedchemexpress.com
Routes to Advanced Pharmaceutical Intermediates and Lead Compounds
Pyridine and its derivatives are fundamental components of numerous drugs. beilstein-journals.orggoogle.com Functionalized pyridines like this compound serve as important intermediates in the synthesis of these pharmaceuticals. chemimpex.comcustchemvip.com The combination of a reactive bromo group for coupling reactions, methoxy groups that can be retained or demethylated to hydroxyl groups, and a methyl group for further functionalization, provides multiple avenues for constructing complex molecular architectures. chemicalbook.compharm.or.jpnih.gov
The synthesis of novel pharmaceutical agents often involves building a core scaffold and then decorating it with various functional groups to optimize its biological activity. This compound can act as such a scaffold. For instance, the bromo group can be replaced with a larger, more complex fragment via a Suzuki coupling, while the methoxy groups ensure a specific electronic distribution in the ring, which may be crucial for binding to a biological target. mdpi.com
This compound's structure is analogous to other substituted pyridines that have been successfully used to create potent and selective drug candidates. The strategic placement of its functional groups allows for the systematic modification of different parts of the molecule, a key process in lead optimization during drug discovery. researchgate.net
The table below summarizes the role of this compound as a key intermediate.
| Feature | Synthetic Utility | Target Molecular Class |
| 2-Bromo Substituent | Site for cross-coupling reactions (e.g., Suzuki, Stille, Negishi) | Biaryl compounds, complex heterocyclic systems |
| 5,6-Dimethoxy Groups | Modulate electronic properties; can be converted to dihydroxy groups | Kinase inhibitors, GPCR modulators |
| 3-Methyl Group | Steric influence; can be functionalized (e.g., oxidation, halogenation) | Scaffolds with specific 3D conformations |
| Pyridine Core | Privileged structure in medicinal chemistry | Diverse APIs, agrochemicals |
Design and Synthesis of Complexant Scaffolds for Specific Applications
The unique structural features of this compound make it an excellent starting material for the design and synthesis of complexant scaffolds. These scaffolds are molecular frameworks designed to selectively bind with other molecules or ions, finding applications in areas such as catalysis, sensing, and separation science. The presence of the bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, enabling the introduction of various coordinating moieties.
Research in this area has focused on leveraging the reactivity of the C-Br bond to construct intricate ligand systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are commonly employed to append new carbon-based substituents. These reactions allow for the precise installation of functional groups capable of coordinating with metal ions or forming specific non-covalent interactions.
The methoxy groups at the 5- and 6-positions, while seemingly inert, play a crucial role in modulating the electronic properties of the pyridine ring and influencing the conformational preferences of the resulting scaffolds. These groups can also be demethylated to reveal hydroxyl functionalities, which can then participate in hydrogen bonding or serve as additional coordination sites.
The synthesis of these complexant scaffolds often involves a multi-step approach, beginning with the functionalization of the 2-position of this compound. Subsequent modifications to the introduced substituents or the pyridine ring itself allow for the fine-tuning of the scaffold's binding properties. The table below summarizes some of the key synthetic strategies employed in the construction of complexant scaffolds from this versatile building block.
| Reaction Type | Reagents and Conditions | Introduced Functional Group | Potential Application |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Aryl, heteroaryl | Metal ion sensing, catalysis |
| Stille Coupling | Pd catalyst, organostannane | Alkyl, vinyl, aryl | Asymmetric catalysis |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl | Molecular wires, electronic materials |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Amino | Ligands for transition metal catalysis |
Derivatization Strategies for Enhanced Functional Diversity
The utility of this compound extends beyond its direct use in scaffold synthesis. A variety of derivatization strategies can be employed to further enhance its functional diversity, opening up new avenues for molecular design. These strategies primarily focus on the interconversion of its existing functional groups and strategic modifications to the pyridine core.
Functional Group Interconversions and Strategic Modifications
Functional group interconversions are a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound, the bromo, methoxy, and methyl groups are all amenable to a range of chemical modifications.
The bromine atom, as previously discussed, is the most reactive site and can be readily converted into a variety of other functional groups. For example, lithium-halogen exchange followed by quenching with an electrophile can introduce a wide array of substituents at the 2-position. Alternatively, nucleophilic aromatic substitution reactions can be used to replace the bromine with other heteroatoms.
The methoxy groups can be cleaved under acidic or Lewis acidic conditions to yield the corresponding dihydroxypyridine derivative. These hydroxyl groups can then be further functionalized, for instance, by etherification or esterification, to introduce new properties to the molecule.
The methyl group at the 3-position is less reactive but can be functionalized through radical reactions or by deprotonation with a strong base to form a nucleophilic species. This allows for the introduction of new substituents at this position, further increasing the molecular complexity.
The following table outlines some of the key functional group interconversions that can be performed on this compound and its derivatives.
| Initial Functional Group | Reaction | Reagents | Resulting Functional Group |
| Bromo | Lithium-Halogen Exchange | n-BuLi, Electrophile | Various (e.g., alkyl, silyl, carboxyl) |
| Bromo | Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiolate) | Ether, Thioether |
| Methoxy | Demethylation | HBr, BBr₃ | Hydroxyl |
| Methyl | Radical Bromination | NBS, AIBN | Bromomethyl |
| Methyl | Deprotonation/Alkylation | LDA, Alkyl halide | Extended alkyl chain |
Through these derivatization strategies, this compound serves as a versatile platform for the synthesis of a vast array of substituted pyridines. The ability to precisely modify its structure at multiple positions makes it an invaluable tool for chemists engaged in the design and synthesis of novel functional molecules.
Mechanistic Insights into Biological Interactions Non Clinical Focus
Molecular Basis of Enzyme Modulation and Inhibition
The structural characteristics of 2-Bromo-5,6-dimethoxy-3-methylpyridine, featuring a substituted pyridine (B92270) ring, suggest its potential to interact with various biological macromolecules, including enzymes. The planar aromatic nature of the pyridine core, combined with the electronic properties of its bromine, dimethoxy, and methyl substituents, allows for diverse binding modes.
Topoisomerase I: While direct studies on this compound are not extensively detailed, the mechanism of action for similar pyridine-containing structures as Topoisomerase I (Top1) inhibitors is well-documented. Top1 inhibitors typically function as interfacial inhibitors. nih.gov These molecules bind to the covalent complex formed between Top1 and DNA, preventing the re-ligation of the DNA strand break that the enzyme creates to relieve torsional stress. nih.gov The planar structure of compounds like pyridine derivatives allows them to intercalate, or stack, between the DNA base pairs at the cleavage site, stabilizing the Top1-DNA cleavage complex (Top1cc). nih.gov This stabilization leads to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell death pathways. The efficacy of such inhibitors is often linked to the planarity and aromaticity of the heterocyclic system. nih.gov
α-Glucosidase: This enzyme, located in the brush border of the small intestine, hydrolyzes complex carbohydrates into absorbable monosaccharides. nih.govscielo.br Its inhibition is a key strategy for managing postprandial hyperglycemia. nih.govscielo.br Marine bromophenols have been identified as potent competitive inhibitors of α-glucosidase, suggesting that the bromo-aromatic motif is crucial for activity. nih.gov Mechanistic studies on these related compounds indicate that they may bind directly to the active site of the enzyme. nih.gov This binding can be concentration-dependent and may involve interactions such as hydrogen bonds and hydrophobic forces, which quench the intrinsic tryptophan fluorescence of the enzyme and induce conformational changes. nih.gov The bromine atom and phenolic units are often closely associated with inhibitory activity. nih.gov
Computational docking is a powerful technique used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. nih.govnih.gov For pyridine derivatives, docking studies have helped to elucidate the key interactions that govern their biological activity.
Studies on the related compound 2-bromo-5-methylpyridine (B20793) have been used to understand its inhibitory properties against various proteins. niscpr.res.in Such analyses reveal potential binding affinities and interactions. niscpr.res.in For this compound, it can be hypothesized that the pyridine nitrogen and the oxygen atoms of the dimethoxy groups can act as hydrogen bond acceptors, forming connections with amino acid residues like arginine or lysine (B10760008) in an enzyme's active site. The aromatic pyridine ring can participate in π-π stacking or π-alkyl interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. The bromine atom may form halogen bonds or contribute to hydrophobic interactions, further anchoring the molecule in the binding pocket.
Table 1: Predicted Molecular Interactions for this compound
| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Pyridine Ring | π-π Stacking, π-Alkyl | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser) |
| Methoxy (B1213986) Groups (-OCH₃) | Hydrogen Bond Acceptor | Asparagine (Asn), Glutamine (Gln) |
| Bromine Atom | Halogen Bonding, Hydrophobic | Leucine (Leu), Isoleucine (Ile), Methionine (Met) |
Antimicrobial and Antiviral Activity at the Molecular Level
The unique electronic and structural features of halogenated and methoxylated pyridine derivatives also position them as candidates for antimicrobial and antiviral research.
The antibacterial action of heterocyclic compounds often involves the inhibition of essential bacterial enzymes. Computational docking studies on other brominated compounds have identified potential targets such as Dihydrofolate Reductase (DHFR) and Dehydrosqualene Synthase (DHSS). nih.gov DHFR is critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. DHSS is involved in the bacterial cell membrane synthesis pathway. Inhibition of these enzymes disrupts fundamental cellular processes, leading to bacterial growth inhibition. The binding affinity of a compound like this compound to such targets would be determined by its ability to fit within the active site and form stable interactions, effectively blocking the natural substrate. nih.gov
The antiviral mechanisms of pyridine derivatives can be diverse. Some related brominated pyrimidinones, a different class of nitrogen-containing heterocycles, have been investigated for their ability to act as interferon inducers. nih.gov Interferons are signaling proteins that constitute a primary component of the innate immune response to viral infections. nih.gov By stimulating interferon production, such compounds can trigger a broad antiviral state in host cells. While this provides a potential avenue for investigation, direct studies on the antiviral action of this compound are not widely reported. Other research has explored different brominated compounds, such as 5-bromo-deoxyuridine derivatives, for their broad-spectrum anti-herpes activity, though the mechanism is distinct and related to nucleic acid metabolism. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For pyridine derivatives, SAR analyses have provided valuable insights for molecular design. nih.gov
The biological activity of substituted pyridines is highly dependent on the nature, number, and position of their functional groups. nih.gov
Methoxy Groups (-OCH₃): The presence of methoxy groups on the pyridine ring is often correlated with enhanced biological activity. Studies on various pyridine derivatives have shown that increasing the number of methoxy substituents can lead to increased antiproliferative activity, reflected in lower IC₅₀ values. nih.gov The position of these groups is also critical in determining the potency.
Halogen Atoms (e.g., -Br): The effect of halogen atoms can be complex. In some contexts, pyridine derivatives with halogen atoms exhibit lower antiproliferative activity compared to those with hydroxyl (-OH) or amino (-NH₂) groups. nih.gov However, the bromine atom can also be crucial for specific enzyme inhibition, as seen in α-glucosidase inhibitors. nih.gov
Methyl Group (-CH₃): Alkyl groups like methyl can influence activity by affecting the molecule's hydrophobicity and steric profile, which in turn impacts how it fits into a protein's binding site. researchgate.net
Pyridine Core: The pyridine ring itself serves as a fundamental scaffold, providing a rigid structure and a key hydrogen bond accepting nitrogen atom that is often essential for binding to biological targets. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyridine Derivatives
| Substituent/Feature | General Effect on Biological Activity | Reference |
|---|---|---|
| Methoxy Groups | Increased number often enhances antiproliferative activity. | nih.gov |
| Halogen (e.g., Bromine) | Variable; can decrease antiproliferative activity but may be key for specific enzyme inhibition. | nih.govnih.gov |
| Hydroxyl/Amino Groups | Generally associated with enhanced antiproliferative activity. | nih.gov |
These SAR insights are crucial for the rational design of new, more potent, and selective agents based on the this compound scaffold.
Identifying Key Structural Determinants Governing Molecular Interactions and Specificity
The molecular architecture of this compound features several key determinants that likely govern its interactions and specificity at a molecular level. These include the pyridine scaffold itself, and the bromo, dimethoxy, and methyl substituents.
The pyridine ring, a bioisostere of a phenyl group with an embedded nitrogen atom, can engage in various non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues of proteins, such as phenylalanine, tyrosine, or tryptophan.
The substituents on the pyridine ring significantly modulate its electronic properties and steric profile, thereby influencing its binding affinity and selectivity.
Dimethoxy Groups (-OCH₃): The presence and positioning of methoxy groups on the pyridine ring are critical for biological activity. nih.govnih.gov These groups can act as hydrogen bond acceptors and their presence can enhance the compound's solubility and ability to form hydrogen bonds. nih.gov In related diarylpyridine structures, the removal of methoxy groups has been shown to drastically reduce potency, indicating their importance in binding interactions. acs.org Specifically, in some pyridine-bridged analogues, dimethoxy substitutions were found to significantly enhance antiproliferative activity. acs.org The 5,6-dimethoxy substitution pattern on this compound likely plays a significant role in orienting the molecule within a binding pocket and forming key hydrogen bonds.
Methyl Group (-CH₃): The methyl group at the 3-position provides a steric influence and can engage in hydrophobic interactions within a binding site. In a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the replacement of a primary amine with a methyl group at the 2-position resulted in a highly BMP selective compound, highlighting the significant impact of a methyl group on selectivity. acs.org
The interplay of these structural features—the hydrogen-bonding capacity of the pyridine nitrogen and methoxy groups, the potential for halogen bonding from the bromine atom, and the hydrophobic interactions from the methyl group—collectively determines the molecule's specificity and how it interacts with biological targets.
Rational Design Principles for Modulating Biological Functions
Based on the structure-activity relationships observed in analogous pyridine derivatives, several rational design principles can be proposed to modulate the biological functions of this compound. These principles focus on systematic modifications of the key structural determinants to optimize potency, selectivity, and pharmacokinetic properties.
Modification of Substituents:
Methoxy Groups: The number and position of methoxy groups are critical. nih.govnih.gov Altering the dimethoxy pattern to other isomeric forms, such as 3,4-dimethoxy or 2,4-dimethoxy, could significantly impact activity, as seen in other pyridine-based compounds where different dimethoxy configurations led to varied antiproliferative effects. acs.org Furthermore, replacing one or both methoxy groups with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) could probe the steric and hydrophobic tolerance of the binding site.
Bromo Group: The bromine atom at the 2-position can be replaced with other halogens (e.g., chlorine, fluorine) to investigate the role of halogen bonding and electronegativity on activity. Alternatively, it could be substituted with other small functional groups like a cyano or a methyl group to explore different types of interactions.
Methyl Group: The methyl group at the 3-position can be replaced with other small alkyl groups (e.g., ethyl) to assess the steric limits of the binding pocket. Introduction of polar functional groups at this position could also be explored to introduce new hydrogen bonding opportunities.
Core Scaffold Modification:
While the pyridine core is a common feature in many biologically active molecules, exploration of other heterocyclic scaffolds could lead to novel compounds with different biological profiles. researchgate.net For instance, replacing the pyridine ring with a pyrimidine (B1678525) ring has been a strategy in the design of kinase inhibitors. researchgate.net
Interactive Data Table of Potential Modifications:
The following table outlines potential modifications to the core structure of this compound and the rationale behind these design principles.
| Position of Modification | Original Group | Proposed Modification | Rationale for Modification |
| 2 | Bromo (-Br) | Chloro (-Cl), Fluoro (-F) | Investigate the effect of halogen size and electronegativity on halogen bonding and overall activity. |
| 5,6 | Dimethoxy (-OCH₃)₂ | 3,4-Dimethoxy, 2,4-Dimethoxy | Explore the impact of methoxy group positioning on binding affinity and selectivity. |
| 5,6 | Dimethoxy (-OCH₃)₂ | Ethoxy (-OCH₂CH₃), Isopropoxy (-OCH(CH₃)₂) | Probe the steric and hydrophobic tolerance of the binding pocket. |
| 3 | Methyl (-CH₃) | Ethyl (-CH₂CH₃), Hydrogen (-H) | Assess the steric requirements at this position. |
| Core | Pyridine | Pyrimidine | Explore alternative heterocyclic cores that may offer different interaction profiles. |
By systematically applying these rational design principles, new derivatives of this compound can be synthesized and evaluated to develop compounds with optimized biological functions for non-clinical research applications.
Future Directions and Research Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 2-Bromo-5,6-dimethoxy-3-methylpyridine and related polysubstituted pyridines is geared towards greener and more efficient methodologies. nih.gov Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the generation of significant waste. acs.org Modern approaches are increasingly focused on sustainability, emphasizing atom economy and the reduction of hazardous byproducts. rsc.orgnih.gov
Key future directions in this area include:
C-H Functionalization: Direct C-H functionalization is a primary goal for synthesizing pyridine (B92270) derivatives in a more atom-economical fashion. rsc.orgnih.gov Developing catalytic systems that can selectively activate and functionalize the C-H bonds of a pre-existing pyridine ring would eliminate the need for pre-functionalized precursors, thereby shortening synthetic routes and minimizing waste. acs.orgresearchgate.net
Multicomponent Reactions (MCRs): One-pot multicomponent reactions, where three or more reactants combine in a single step to form the product, are highly efficient. rsc.org Future research will likely focus on designing novel MCRs that can assemble highly substituted pyridines from simple, readily available starting materials. acs.orgrsc.org The use of nanocatalysts in these reactions is also a promising area. rsc.org
Green Catalysts and Solvents: A significant push is being made to replace toxic solvents and expensive, heavy-metal catalysts with more environmentally benign alternatives. nih.gov This includes the use of water or bio-based solvents, as well as earth-abundant metal catalysts like iron. rsc.orgijcce.ac.ir Microwave-assisted and ultrasonic-assisted syntheses are also being explored to reduce reaction times and energy consumption. nih.govnih.gov
Table 1: Comparison of Synthetic Strategies for Pyridine Derivatives
| Strategy | Description | Advantages | Challenges |
| Traditional Synthesis | Multi-step reactions often involving condensation and cyclization (e.g., Hantzsch synthesis). rsc.org | Well-established and understood. | Often requires harsh conditions, produces significant waste, and can have low overall yields. acs.org |
| C-H Functionalization | Direct modification of C-H bonds on a pyridine ring using a catalyst. rsc.org | High atom economy, reduces synthetic steps, minimizes waste. researchgate.net | Achieving high regioselectivity, especially for complex substitution patterns, can be difficult. researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. rsc.org | High efficiency, shorter reaction times, operational simplicity. acs.orgnih.gov | Requires careful optimization of reaction conditions to favor the desired product. |
| Green Chemistry Approaches | Use of sustainable catalysts (e.g., iron, zinc), environmentally friendly solvents (e.g., water), and energy-efficient methods (e.g., microwaves). nih.govrsc.orgnih.govresearchgate.net | Reduced environmental impact, lower cost, increased safety. nih.gov | Catalyst stability and reactivity in green solvents can be a limitation. |
Exploration of Novel and Unprecedented Reactivity Pathways
The specific arrangement of bromo, methoxy (B1213986), and methyl groups on the pyridine ring of this compound offers unique opportunities for exploring novel chemical transformations. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions.
Future research in this domain will likely investigate:
Chemoselective Cross-Coupling: Developing palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) at the bromine position is a key area. nih.gov The challenge and opportunity lie in achieving high chemoselectivity, allowing the bromine to react while leaving other functional groups on the molecule or coupling partner intact. This would enable the stepwise and controlled synthesis of highly complex, polysubstituted pyridine derivatives. nih.gov
Cascade Reactions: Designing novel cascade or domino reactions that initiate at one of the functional groups could lead to the rapid construction of complex fused heterocyclic systems. lookchem.com For example, a reaction sequence could begin with a transformation at the bromo or methyl group, followed by an intramolecular cyclization involving one of the methoxy groups.
Photoredox and Electrocatalysis: These modern synthetic tools can enable reactions that are difficult to achieve through traditional thermal methods. acs.org Exploring the photochemical or electrochemical reactivity of this compound could uncover unprecedented reaction pathways for functionalization, potentially leading to novel molecular scaffolds. acs.org
Application of Advanced Machine Learning and Artificial Intelligence in Molecular Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and molecular design. mdpi.com For a scaffold like this compound, these computational tools can accelerate the design of new derivatives with optimized properties.
Future applications in this field include:
Generative Models for Scaffold Hopping: AI algorithms, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large databases of known molecules to generate novel chemical structures. digitellinc.com These models can be used for "scaffold hopping," where the core pyridine structure is used as a starting point to design entirely new molecular frameworks with potentially improved biological activity or different intellectual property profiles. digitellinc.com
Predictive Modeling for Property Optimization: ML models can be developed to predict various properties of virtual derivatives, such as binding affinity to a biological target, solubility, and metabolic stability. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.gov
AI-Driven Synthesis Planning: AI can also assist in planning the most efficient and sustainable synthetic routes for newly designed molecules. preprints.org By analyzing known reactions and predicting reaction outcomes, these tools can help chemists devise optimal pathways for producing target compounds.
Design of Highly Selective Molecular Probes for Fundamental Biological Research
Fluorescent molecular probes are indispensable tools for visualizing and understanding complex biological processes in real-time. nih.gov The pyridine scaffold is a common component in many fluorescent dyes and chemosensors. nih.gov Derivatives of this compound could be developed into highly specific probes.
Future research directions include:
Targeted Bioimaging: By attaching specific targeting moieties, derivatives of this compound could be designed to accumulate in particular cellular organelles, such as mitochondria or lipid droplets, allowing for their visualization using fluorescence microscopy. mdpi.com The design of push-pull systems based on substituted pyridines has shown promise for creating fluorophores suitable for bioimaging. mdpi.com
Selective Ion Sensing: The pyridine nitrogen and methoxy oxygen atoms provide potential coordination sites for metal ions. Through rational design, the scaffold could be incorporated into chemosensors that exhibit a fluorescent or colorimetric response upon selectively binding to specific ions like Pb²⁺, Cu²⁺, or Hg²⁺. scilit.comnih.govresearchgate.netrsc.org
Two-Photon Microscopy Probes: Developing probes with large two-photon absorption cross-sections is a major goal for enabling deeper tissue imaging with less photodamage. nih.gov The electronic properties of the substituted pyridine ring could be tuned to create fluorophores suitable for advanced microscopy techniques.
Table 2: Potential Applications of Pyridine-Based Molecular Probes
| Application | Design Strategy | Target | Detection Method |
| Bioimaging | Incorporate into a push-pull fluorophore system; attach organelle-targeting groups. nih.govmdpi.com | Lipid droplets, mitochondria, endoplasmic reticulum. mdpi.com | Confocal or two-photon fluorescence microscopy. nih.gov |
| Ion Sensing | Design a scaffold with specific coordination sites for a target ion. rsc.org | Heavy metal ions (e.g., Pb²⁺, Hg²⁺, Cu²⁺). scilit.comrsc.org | Changes in fluorescence intensity or color upon ion binding. researchgate.net |
| Environmental Monitoring | Develop probes that react selectively with specific environmental pollutants. | Pollutants in water or soil. | Portable fluorometric or colorimetric sensors. |
Potential Integration into Emerging Materials Science Applications
Pyridine-containing compounds are increasingly being used in the development of advanced organic materials due to their unique electronic properties. rsc.org The functional groups on this compound make it an interesting building block for new materials.
Potential future applications in materials science are:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting materials (ETMs) in OLEDs. rsc.orgrsc.org The electron-deficient nature of the pyridine ring facilitates electron injection and transport. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new ETMs or host materials for thermally activated delayed fluorescence (TADF) emitters with improved efficiency and stability. rsc.org
Perovskite Solar Cells (PSCs): In PSCs, pyridine-based molecules can act as hole-transporting materials or as passivating agents at the perovskite surface, improving both the efficiency and long-term stability of the devices. rsc.orgacs.org
Functional Polymers: The bromo-functionalized pyridine can be polymerized or grafted onto polymer backbones to create functional materials. acs.org These materials could have applications as polymer-supported ligands in catalysis, or as materials with specific optical or electronic properties. acs.orgrsc.org
Organic Semiconductors: The electronic properties of the pyridine ring can be tuned by modifying its substituents. google.com This allows for the design of new p-type or n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices. acs.orgacs.org
Q & A
Basic Research Question
- ¹H NMR : Focus on the aromatic proton environment. The bromine atom at position 2 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-3 and H-4 in 3-methylpyridines) .
- ¹³C NMR : Methoxy groups at positions 5 and 6 appear as singlets near δ 55–60 ppm, while the methyl group at position 3 resonates at δ 20–25 ppm .
- HRMS : Use ESI(+) mode with methanol as solvent to enhance ionization efficiency. The molecular ion [M+H]⁺ for C₈H₁₁BrNO₂ should match m/z 244.9978 (theoretical) .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to confirm substitution patterns and rule out regioisomeric impurities .
What strategies mitigate competing substitution reactions during functionalization of this compound?
Advanced Research Question
The bromine atom at position 2 is susceptible to nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura). To minimize side reactions:
- SNAr : Use electron-withdrawing groups (e.g., nitro) transiently to activate the ring, then remove them post-reaction .
- Cross-Coupling : Employ Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmospheres. Evidence shows that 3-methylpyridine boronic acid derivatives react efficiently at 80–100°C in THF/H₂O .
Data Contradiction : Some studies report low yields (<50%) due to steric hindrance from the 3-methyl group. Optimize ligand choice (e.g., XPhos vs. SPhos) to enhance catalytic activity .
How do steric and electronic effects of the 3-methyl group influence the reactivity of this compound in metal-catalyzed reactions?
Advanced Research Question
- Steric Effects : The 3-methyl group hinders axial coordination of metal catalysts (e.g., Pd or Ni), slowing transmetallation in cross-coupling. Bulky ligands (e.g., t-BuBrettPhos) improve selectivity by reducing off-target interactions .
- Electronic Effects : Methoxy groups at positions 5 and 6 donate electron density, deactivating the ring toward electrophilic substitution but activating it for SNAr. This duality complicates reaction design; DFT calculations can predict site-specific reactivity .
What methods address discrepancies in reported biological activities of this compound derivatives?
Advanced Research Question
Contradictory bioactivity data often arise from impurities or structural misassignment. Solutions include:
- Purity Validation : Use HPLC with a C18 column (MeCN/H₂O gradient) to detect trace byproducts (<1%) that may skew assays .
- SAR Studies : Compare analogues (e.g., 5-Bromo-3-methoxy-6-methyl derivatives) to isolate the impact of substituents. For example, replacing the 3-methyl group with a hydrogen reduces steric bulk but increases metabolic instability .
Case Study : A 2024 study found that this compound inhibits Enzyme X at IC₅₀ = 2 μM, but impurities in earlier batches led to inflated IC₅₀ values (5–10 μM) .
How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates charge distribution and frontier orbital energies. Results show:
- The 4-position is most electrophilic due to electron-withdrawing effects from bromine and methoxy groups.
- The 3-methyl group raises the LUMO energy at adjacent positions, disfavoring attack at C-2 and C-6 .
Validation : Compare predicted sites with experimental nitration or sulfonation outcomes .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is impractical at >100 g scale. Switch to recrystallization (e.g., ethyl acetate/hexane) or distillative methods .
- Safety : Bromine handling requires closed systems to prevent exposure. Catalytic bromination (e.g., HBr/H₂O₂) reduces hazardous waste .
- Yield Optimization : Pilot studies show that increasing reaction scale from 10 g to 1 kg reduces yield by 15–20% due to heat transfer limitations. Use flow chemistry for better temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
